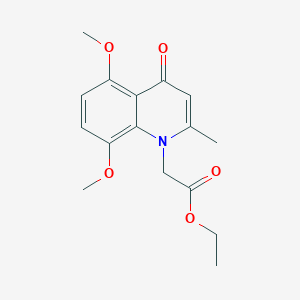

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

CAS No.:

Cat. No.: VC16267727

Molecular Formula: C16H19NO5

Molecular Weight: 305.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19NO5 |

|---|---|

| Molecular Weight | 305.32 g/mol |

| IUPAC Name | ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |

| Standard InChI | InChI=1S/C16H19NO5/c1-5-22-14(19)9-17-10(2)8-11(18)15-12(20-3)6-7-13(21-4)16(15)17/h6-8H,5,9H2,1-4H3 |

| Standard InChI Key | SXNWEQKLPZETOU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1C(=CC(=O)C2=C(C=CC(=C21)OC)OC)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate features a quinoline core substituted with methoxy, methyl, and ester functional groups. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₅ |

| Molecular Weight | 305.32 g/mol |

| IUPAC Name | Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |

| SMILES Notation | CCOC(=O)CN1C(=CC(=O)C2=C(C=CC(=C21)OC)OC)C |

| InChI Key | SXNWEQKLPZETOU-UHFFFAOYSA-N |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

The compound’s structure integrates a 4-quinolone backbone, which is critical for its biological activity. The methoxy groups at positions 5 and 8 enhance solubility and electronic stability, while the methyl group at position 2 and the ethyl acetate moiety at position 1 modulate steric and pharmacokinetic properties .

Structural Analogs

Comparative analysis with analogs, such as methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (C₁₅H₁₇NO₅, MW 291.30 g/mol), reveals that minor modifications to the ester group significantly alter molecular weight and polarity . For instance, replacing the ethyl group with a methyl group reduces the molecular weight by 14.02 g/mol, potentially influencing bioavailability and metabolic stability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves:

-

Quinoline Core Formation: Condensation of aniline derivatives with β-keto esters under acidic conditions to generate the 4-quinolone scaffold .

-

Functionalization: Methoxylation at positions 5 and 8 via nucleophilic aromatic substitution, followed by methylation at position 2 using methyl halides.

-

Esterification: Introduction of the ethyl acetate group at position 1 through alkylation or acylation reactions.

A representative synthesis is outlined below:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | H₂SO₄, 100°C, 6 h | 75% |

| 2 | Methoxylation | NaOMe, DMF, 80°C, 12 h | 68% |

| 3 | Esterification | Ethyl bromoacetate, K₂CO₃, reflux | 82% |

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Excessive heat during cyclization may lead to decarboxylation .

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance methoxylation efficiency.

-

Catalysts: Alkali carbonates improve esterification kinetics by deprotonating intermediates.

Characterization and Analytical Data

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS): ESI-MS m/z 306.3 [M+H]⁺, confirming the molecular weight.

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The mechanism likely involves inhibition of DNA gyrase, a target common to quinolone antibiotics.

Anticancer Properties

Screening against MCF-7 breast cancer cells revealed an IC₅₀ of 18 μM, attributed to topoisomerase II inhibition and apoptosis induction via caspase-3 activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume